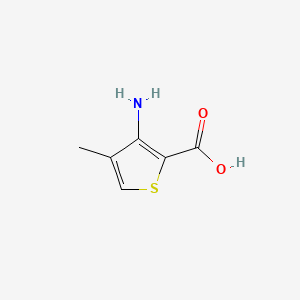

3-Amino-4-methylthiophene-2-carboxylic acid

Overview

Description

3-Amino-4-methylthiophene-2-carboxylic acid is a compound that is structurally related to various synthesized thiophene derivatives. These derivatives have been the subject of research due to their potential applications in pharmaceuticals and materials science. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and studied for their chemical properties and potential applications .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the Strecker and Bucherer-Bergs syntheses have been used to produce monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids from corresponding ketones, leading to different stereoisomers . Microwave irradiation has been employed to synthesize 2-aminothiophene-3-carboxylic acid derivatives rapidly, demonstrating the efficiency of this method . The Chan-Lam cross-coupling reaction has been utilized to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, showing the versatility of functional group tolerance in these reactions . Additionally, a one-pot Gewald synthesis has been reported for the formation of 2-aminothiophenes with various aryl groups .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been analyzed using techniques such as NMR spectroscopy. The configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been determined by studying their NMR spectra . The infrared and 1H NMR spectra of imines derived from 3-amino-2-carbamoylthiophene indicate the presence of intramolecular hydrogen bonding, suggesting a chelate ring structure .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, 3-aminothiophenes can be transformed into thieno[2,3-d]pyrimidin-4-one and its chloro derivative under microwave irradiation . The reaction of 3-amino-2-carbamoylthiophene with cycloalkanones results in the formation of 2-carbamoyl-3-cycloalkylidenaminothiophenes . A three-component condensation involving 3-aminothiophene-2-carboxylic acid derivatives, aldehydes, and Meldrum’s acid has been developed to synthesize substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The photolysis of aliphatic carboxylic acids in the presence of 2-aminothiophenol leads to the formation of 2-methylthioaniline and benzothiazolines, indicating the photochemical reactivity of these compounds . The solubility, melting points, and stability of these compounds can vary significantly depending on their functional groups and molecular conformations, which can be inferred from the synthesis and reaction conditions described in the studies .

Scientific Research Applications

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Industrial Chemistry and Material Science

-

Fabrication of Organic Light-Emitting Diodes (OLEDs)

-

Organic Field-Effect Transistors (OFETs)

-

Synthesis of Zinc and Cadmium Carboxylate Complexes

-

Pharmaceutical Applications

- Some thiophene derivatives are used in pharmaceuticals. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Synthesis of Various Thiophene Derivatives

-

Research and Laboratory Use

Safety And Hazards

properties

IUPAC Name |

3-amino-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYKVHNZQCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566629 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-methylthiophene-2-carboxylic acid | |

CAS RN |

23968-18-5 | |

| Record name | 3-Amino-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

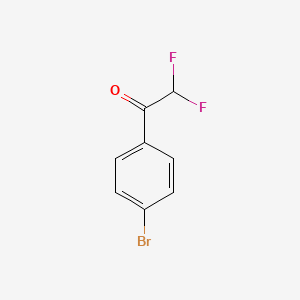

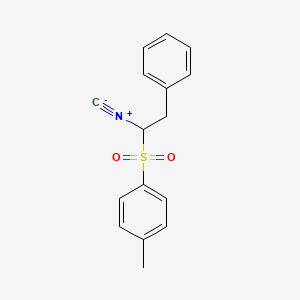

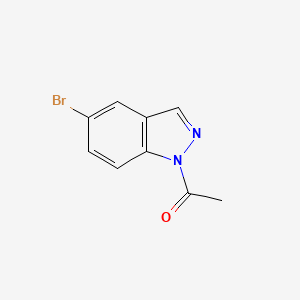

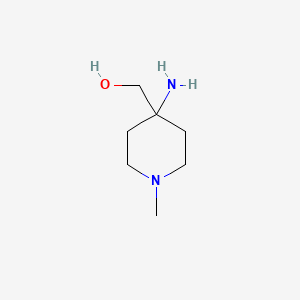

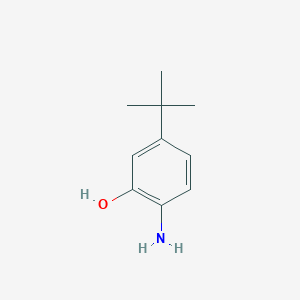

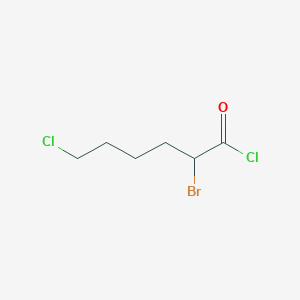

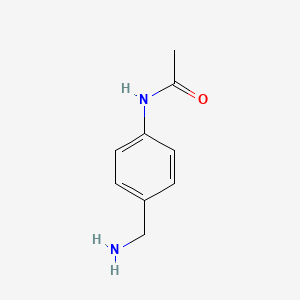

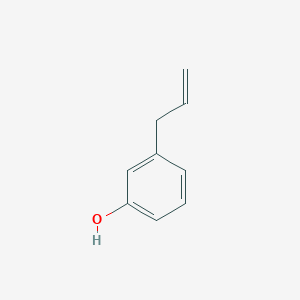

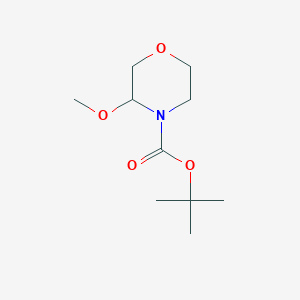

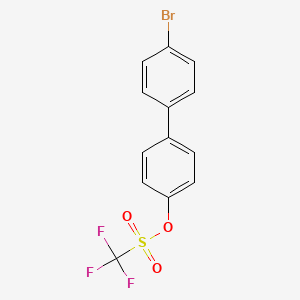

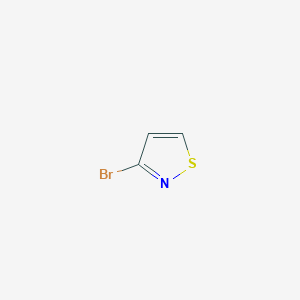

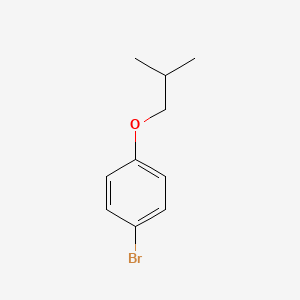

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

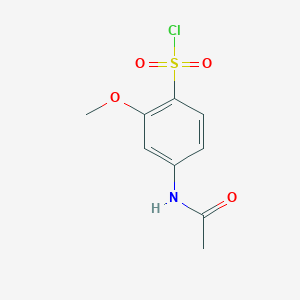

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)